molecular formula C15H14F2N4O2S B10898930 (7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10898930
M. Wt: 352.4 g/mol
InChI Key: AKWRKDSCHXXWJY-SDQBBNPISA-N
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Description

2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a triazolothiadiazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazolothiadiazine core. This can be achieved through the reaction of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The difluoromethyl group is introduced via difluoromethylation reactions, which can be performed using various reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its difluoromethyl group and triazolothiadiazine core make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H14F2N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

(7Z)-3-(difluoromethyl)-7-[(2,4-dimethoxyphenyl)methylidene]-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H14F2N4O2S/c1-8-12(6-9-4-5-10(22-2)7-11(9)23-3)24-15-19-18-14(13(16)17)21(15)20-8/h4-7,13H,1-3H3/b12-6-

InChI Key

AKWRKDSCHXXWJY-SDQBBNPISA-N

Isomeric SMILES

CC\1=NN2C(=NN=C2S/C1=C\C3=C(C=C(C=C3)OC)OC)C(F)F

Canonical SMILES

CC1=NN2C(=NN=C2SC1=CC3=C(C=C(C=C3)OC)OC)C(F)F

Origin of Product

United States

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